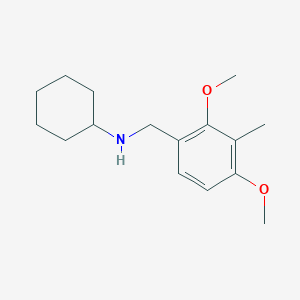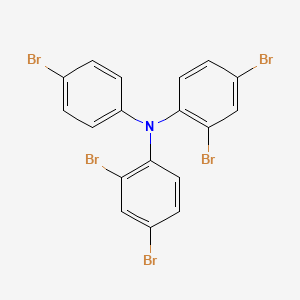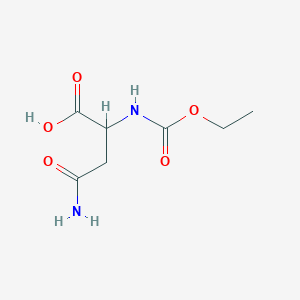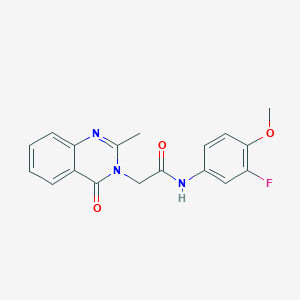
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine is an organic compound with the molecular formula C16H25NO2 It is characterized by the presence of a cyclohexanamine group attached to a benzyl ring substituted with two methoxy groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxy-3-methylbenzoic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity. The cyclohexanamine moiety may interact with biological membranes or proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxybenzyl)cyclohexanamine
- N-(3,4-dimethoxybenzyl)cyclohexanamine
- N-(2,4,5-trimethoxybenzyl)cyclohexanamine
Uniqueness
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H25NO2/c1-12-15(18-2)10-9-13(16(12)19-3)11-17-14-7-5-4-6-8-14/h9-10,14,17H,4-8,11H2,1-3H3 |
InChI Key |
VULUYNBGAAWYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12503264.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)

![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503286.png)
![3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid](/img/structure/B12503292.png)
![2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12503304.png)

![Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile](/img/structure/B12503316.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)
